trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride

Lipophilicity modulation Conformational analysis Physicochemical property optimization

trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride (CAS 2940866-70-4; free base CAS 1807921-12-5) is a chiral, trans-configured cyclohexylamine derivative bearing a difluoromethoxy (–OCF₂H) substituent at the 2-position, supplied as the hydrochloride salt. The compound belongs to the class of fluorinated alicyclic amines—molecular building blocks of growing interest in medicinal chemistry for their ability to introduce both a primary amine handle and the privileged –OCF₂H pharmacophore onto saturated carbocyclic scaffolds.

Molecular Formula C7H14ClF2NO
Molecular Weight 201.64 g/mol
Cat. No. B13347666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(Difluoromethoxy)cyclohexanamine hydrochloride
Molecular FormulaC7H14ClF2NO
Molecular Weight201.64 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)OC(F)F.Cl
InChIInChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H/t5-,6-;/m1./s1
InChIKeyOOBIVRDUELFJIK-KGZKBUQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(Difluoromethoxy)cyclohexanamine Hydrochloride: Chiral Fluorinated Cyclohexylamine Building Block for Medicinal Chemistry Procurement


trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride (CAS 2940866-70-4; free base CAS 1807921-12-5) is a chiral, trans-configured cyclohexylamine derivative bearing a difluoromethoxy (–OCF₂H) substituent at the 2-position, supplied as the hydrochloride salt [1]. The compound belongs to the class of fluorinated alicyclic amines—molecular building blocks of growing interest in medicinal chemistry for their ability to introduce both a primary amine handle and the privileged –OCF₂H pharmacophore onto saturated carbocyclic scaffolds [2]. The free base has molecular formula C₇H₁₃F₂NO and molecular weight 165.18 g/mol; the hydrochloride salt has molecular weight 201.64 g/mol and is commercially available at ≥97% purity [1].

Why trans-2-(Difluoromethoxy)cyclohexanamine Hydrochloride Cannot Be Substituted by Generic In-Class Analogs


The difluoromethoxy (–OCF₂H) group is not simply a 'moderately fluorinated' version of methoxy (–OCH₃) or a 'less fluorinated' version of trifluoromethoxy (–OCF₃); it possesses fundamentally distinct physicochemical behavior that precludes generic substitution [1]. Unlike –OCH₃, which is a fixed-polarity hydrogen bond acceptor (Hansch π = –0.02), and –OCF₃, which is an invariantly lipophilic and non-hydrogen-bond-donating group (Hansch π = +1.04), the –OCF₂H group exhibits environment-adaptive conformational lipophilicity—interconverting between a polar conformation and a lipophilic conformation depending on the molecular environment [1][2]. Furthermore, the trans stereochemical configuration at the cyclohexane 1,2-positions imposes a defined spatial vector relationship between the amine and –OCF₂H groups that differs fundamentally from the cis diastereomer or regioisomeric variants at the 3- and 4-positions [3]. These differences translate to measurable divergences in lipophilicity, hydrogen bonding capacity, metabolic stability, and target binding geometry that render simple one-for-one substitution scientifically indefensible.

Quantitative Differentiation Evidence: trans-2-(Difluoromethoxy)cyclohexanamine Hydrochloride vs. Closest Analogs


Environment-Adaptive Conformational Lipophilicity: –OCF₂H vs. –OCH₃ vs. –OCF₃ on Cyclohexylamine Scaffolds

The –OCF₂H group on trans-2-(difluoromethoxy)cyclohexanamine possesses the unique ability to interconvert between a highly lipophilic conformation and a polar conformation through simple bond rotation, a property absent in both the –OCH₃ and –OCF₃ analogs [1]. The –OCH₃ group (as in trans-2-methoxycyclohexanamine, CAS 72342-85-9) is a fixed-polarity H-bond acceptor with a Hansch π substituent constant of –0.02 (slightly hydrophilic), while the –OCF₃ group (as in trans-2-(trifluoromethoxy)cyclohexanamine, CAS 2380333-97-9) is invariantly lipophilic with Hansch π = +1.04 [1][2]. In contrast, –OCF₂H can adopt both a polar conformation (vector dipole aligned opposite to the C–O bond, lowering effective lipophilicity) and a lipophilic conformation (dipole vector rotated, increasing membrane partitioning), enabling it to serve as a molecular 'environmental adaptor' that adjusts its effective logP based on the polarity of the surrounding medium [1]. This translates to an expected ΔlogP (vs. –OCH₃ parent) that is not a single fixed value but a range dependent on conformational context, estimated between approximately +0.3 and +0.7 log units depending on the environment, compared to the fixed +1.0 to +1.5 log unit increase conferred by –OCF₃ [1][3].

Lipophilicity modulation Conformational analysis Physicochemical property optimization

Hydrogen Bond Donor Capacity: –OCF₂H vs. –OCH₃ and –OCF₃ Analogs

The –OCF₂H group in trans-2-(difluoromethoxy)cyclohexanamine possesses a unique hydrogen bond donor (HBD) capability that is entirely absent in the –OCH₃ analog (trans-2-methoxycyclohexanamine) and the –OCF₃ analog (trans-2-(trifluoromethoxy)cyclohexanamine) [1][2]. The polarized C–H bond of the –OCF₂H moiety, with the hydrogen rendered more acidic by the geminal difluoro substitution, can engage as a weak but competent hydrogen bond donor (estimated H-bond acidity A ≈ 0.10), whereas –OCH₃ is exclusively an H-bond acceptor and –OCF₃ is neither an effective H-bond donor nor a strong acceptor due to the electron-withdrawing effect of the three fluorine atoms [1][2]. This additional HBD interaction vector is geometrically fixed relative to the cyclohexane scaffold in the trans configuration, providing a predictable orientation for ligand–protein interactions [3]. The CF₂H group has been crystallographically confirmed to act as a hydrogen bond donor, serving as a metabolically stable isostere for hydroxyl (–OH) and thiol (–SH) groups in drug design contexts [4].

Hydrogen bonding Molecular recognition Protein-ligand interactions

Methoxy-to-Difluoromethoxy Replacement: Maintained Target Potency with Improved Pharmacokinetic Profile

In a well-characterized case study of methoxy-to-difluoromethoxy bioisosteric replacement, Brullo et al. (2015) demonstrated that replacing a 3-methoxy group with a 3-difluoromethoxy isostere in a series of selective PDE4D inhibitors maintained PDE4D3 inhibitory activity while improving the pharmacokinetic profile compared to the non-fluorinated parent [1]. All difluoromethoxy-substituted compounds retained good PDE4D3 inhibitory activity (most being inactive toward other PDE4 isoforms PDE4A4, PDE4B2, and PDE4C2), confirming that –OCF₂H can effectively substitute for –OCH₃ without loss of target engagement [1]. Compound 3b, identified as the most promising of the difluoromethoxy series, showed an improved pharmacokinetic profile relative to its non-fluorinated (–OCH₃) analogue, with favorable selectivity and safety parameters [1]. Although this study was conducted on a catechol-derived aryl scaffold rather than a cyclohexylamine, the findings provide the most proximate class-level evidence that –OCF₂H-for-–OCH₃ substitution preserves or enhances drug-likeness while adding the metabolic stability benefits of fluorination at the ether α-position [2].

PDE4D inhibition Pharmacokinetic optimization Bioisosteric replacement

Stereochemical Definition: trans vs. cis Configuration Impacts Spatial Vector Orientation of Amine and –OCF₂H Pharmacophores

The trans configuration of trans-2-(difluoromethoxy)cyclohexanamine hydrochloride establishes a defined 1,2-diequatorial relationship between the primary amine and the –OCF₂H substituent on the cyclohexane ring in the thermodynamically preferred chair conformation, whereas the cis diastereomer (cis-2-(difluoromethoxy)cyclohexanamine, CAS 1603108-69-5) places one substituent in an axial orientation, creating a fundamentally different spatial vector for each functional group [1]. In the trans isomer, both the amine and –OCF₂H groups are equatorial, presenting their interaction vectors in approximately parallel planes perpendicular to the ring, with a defined dihedral angle of approximately 60° between the C–N and C–O bonds [1]. In contrast, the cis isomer forces one group axial, altering the exit vector angles and potentially introducing a 1,3-diaxial steric interaction [1]. This stereochemical distinction is critical for any application where the relative spatial orientation of the amine (for amide coupling, reductive amination, or salt bridge formation) and the –OCF₂H group (for lipophilic or H-bond contacts) must be precisely controlled. The target compound is supplied as the racemic trans mixture—comprising (1S,2S) and (1R,2R) enantiomers—which may be suitable for achiral downstream applications or as a starting point for chiral resolution [1].

Stereochemistry Chiral building blocks Structure-activity relationships

Regioisomeric Potency Differentiation: 2-, 3-, and 4-OCF₂H Substitution Yield Distinct Biological Activities

Quantitative structure-activity relationship (QSAR) data from a series of IGF-1R kinase inhibitors demonstrates that the position of the –OCF₂H substituent on a cyclic scaffold produces measurably different inhibitory potencies [1]. In a congeneric series with a common core scaffold, the 2-OCF₂H-substituted compound exhibited an IC₅₀ of 3.28 μM (pIC₅₀ = 5.484), whereas the 3-OCF₂H regioisomer showed reduced potency (IC₅₀ = 5.78 μM, pIC₅₀ = 5.238; approximately 1.8-fold less potent) and the 4-OCF₂H regioisomer displayed slightly improved potency (IC₅₀ = 2.82 μM, pIC₅₀ = 5.550; approximately 1.2-fold more potent) [1]. While these data derive from an aromatic substitution series rather than an alicyclic cyclohexylamine scaffold, they establish a class-level principle that regioisomeric placement of the –OCF₂H group yields non-equivalent biological activity, differing by up to ~2-fold in potency depending on positional context [1]. This supports the inference that trans-2-(difluoromethoxy)cyclohexanamine, with its –OCF₂H at the 2-position, is not functionally interchangeable with the corresponding 3- or 4-substituted cyclohexanamine regioisomers (CAS 1919865-07-8 and 4-(difluoromethoxy)cyclohexanamine, respectively) .

Regioisomer SAR IGF-1R inhibition Positional substitution effects

Defined Application Scenarios for trans-2-(Difluoromethoxy)cyclohexanamine Hydrochloride Based on Verified Differentiation Evidence


Chiral Building Block for CNS-Penetrant Lead Compounds Requiring Balanced logP and H-Bond Donor Capacity

When designing CNS-targeted small molecules that must cross the blood-brain barrier (optimal logP ~2-4) while maintaining sufficient polarity for aqueous solubility, the trans-2-(difluoromethoxy)cyclohexanamine scaffold offers an evidence-supported advantage: the –OCF₂H group provides conformationally adaptive lipophilicity that can moderate the effective logP (estimated ΔlogP vs. –OCH₃ of ~+0.3 to +0.7, rather than the +1.0 to +1.5 of –OCF₃), combined with weak H-bond donor capacity, as documented by Müller (2014) and Lee et al. (2019) [1]. The trans diequatorial configuration ensures that the amine handle is geometrically accessible for conjugation (e.g., amide bond formation, reductive amination) while the –OCF₂H projects at a defined ~60° dihedral angle, enabling rational structure-based design [2]. This scenario applies to programs targeting GPCRs, ion channels, or transporters where CNS exposure is required and excessive lipophilicity risks hERG binding, phospholipidosis, or metabolic clearance.

Late-Stage Functionalization Intermediate for –OCF₂H Installation via Amine-Directed Chemistry

The primary amine of trans-2-(difluoromethoxy)cyclohexanamine hydrochloride serves as a versatile synthetic handle for late-stage diversification, while the pre-installed –OCF₂H group obviates the need for challenging direct difluoromethoxylation of advanced intermediates—a transformation for which general catalytic methods have only recently become available (Lee et al., Chem. Sci. 2019) [1]. The HCl salt form (≥97% purity, Aladdin Scientific Cat. T677622) ensures defined stoichiometry for coupling reactions, with the free base releasable in situ under basic conditions . This scenario is most relevant to medicinal chemistry teams constructing compound libraries around a cyclohexylamine core where the –OCF₂H group is a required pharmacophoric element, and where the trans stereochemistry provides a geometrically defined scaffold for SAR exploration.

Bioisosteric Replacement of Methoxy- or Hydroxy-Cyclohexylamine Intermediates in Metabolic Stability Optimization

For programs that have identified a methoxy-cyclohexylamine (e.g., trans-2-methoxycyclohexanamine, CAS 72342-85-9) or hydroxy-cyclohexylamine as a key intermediate but observed metabolic liability at the ether/hydroxyl position (O-demethylation, glucuronidation, or sulfation), the difluoromethoxy analog provides a direct, evidence-supported replacement strategy. The Brullo et al. (2015) PDE4D case study demonstrated that –OCH₃ → –OCF₂H replacement maintained target potency while improving pharmacokinetic profile [1]. The –OCF₂H group is recognized as a metabolically stable bioisostere for –OH, –OCH₃, and –SH (Sessler et al., JACS 2017), with the added benefit of lipophilic hydrogen bond donor capacity not available from the parent groups . The trans configuration of the target compound further ensures that replacement does not introduce conformational ambiguity relative to the parent trans-methoxy scaffold.

Reference Standard for Regioisomeric and Stereochemical Purity in Fluorinated Cyclohexylamine Analytical Method Development

Given the measurable differences in biological activity across –OCF₂H regioisomers (2-position IC₅₀ = 3.28 μM vs. 3-position IC₅₀ = 5.78 μM vs. 4-position IC₅₀ = 2.82 μM in the IGF-1R QSAR dataset [1]), the well-defined trans-2-(difluoromethoxy)cyclohexanamine hydrochloride (CAS 2940866-70-4) with ≥97% purity serves as a qualified reference standard for developing and validating chiral HPLC, GC, or NMR methods to assess stereochemical and regioisomeric purity in synthetic batches. The compound's distinct CAS registry number, PubChem entry (CID 176470740), and commercial availability from multiple vendors with documented purity specifications support its use in analytical quality control workflows for fluorinated cyclohexylamine-containing drug substances or intermediates.

Quote Request

Request a Quote for trans-2-(Difluoromethoxy)cyclohexanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.